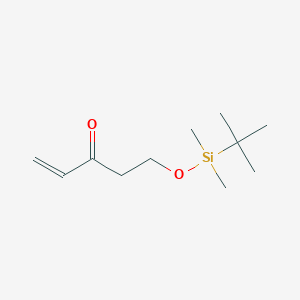
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is an organosilicon compound that features a tert-butyldimethylsilyl group attached to a pentenone structure. This compound is often used in organic synthesis due to its unique reactivity and protective properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.
相似化合物的比较
Similar Compounds
- 5-((tert-Butyldimethylsilyl)oxy)pentan-2-one
- 5-((tert-Butyldimethylsilyl)oxy)pentanal
- 5-((tert-Butyldimethylsilyl)oxy)pentanol
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is unique due to its enone structure, which provides additional reactivity compared to its saturated counterparts. This makes it particularly useful in synthetic applications where selective reactions are required.
生物活性
5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups to enhance stability during subsequent reactions. The compound can be synthesized through several methods, often involving the use of alkynes and appropriate coupling reactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in steroidogenesis. For instance, it has been shown to inhibit human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM, indicating strong potential as a therapeutic agent in conditions influenced by steroid hormones . Additionally, it demonstrates competitive inhibition of 5α-reductase in human prostate microsomes with an IC50 value of 33 nM .
Anti-Cancer Activity
The compound has been evaluated for its anti-androgenic properties in prostate cancer cell lines such as LNCaP. At a concentration of 5 μM, it effectively prevents the binding of labeled synthetic androgen R1881 to the androgen receptor (AR), showcasing its potential as an anti-cancer agent . Furthermore, it significantly affects the growth of prostate cancer cells, comparable to established treatments like galeterone .
The mechanisms underlying the biological activity of this compound involve modulation of AR signaling pathways and direct enzyme inhibition. The compound’s ability to inhibit steroidogenic enzymes suggests a dual mechanism where it not only prevents hormone synthesis but also interferes with hormone receptor signaling.
Data Tables
| Biological Activity | IC50 Value (nM) | Cell Line Tested | Effect |
|---|---|---|---|
| Inhibition of 17β-hydroxylase/C17,20-lyase | 59 | N/A | Strong inhibition |
| Inhibition of 5α-reductase | 33 | Prostate microsomes | Competitive inhibition |
| Anti-androgenic activity | N/A | LNCaP | Prevents androgen binding |
Case Studies
Several studies have focused on the implications of using compounds like this compound in clinical settings:
- Prostate Cancer Treatment : A study highlighted its effectiveness in reducing AR activity in LNCaP cells, suggesting its utility as a therapeutic agent for advanced prostate cancer .
- Steroid Hormone Regulation : Another investigation demonstrated that this compound could modulate steroid hormone levels by inhibiting key enzymes involved in steroid biosynthesis, potentially offering a novel approach to managing hormone-dependent conditions .
属性
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNCODWOHJLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













